3,4-Difluoro-2-methylbenzoic acid 3,4-Difluoro-2-methylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 157652-31-8
VCID: VC21129725
InChI: InChI=1S/C8H6F2O2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3H,1H3,(H,11,12)
SMILES: CC1=C(C=CC(=C1F)F)C(=O)O
Molecular Formula: C8H6F2O2
Molecular Weight: 172.13 g/mol

3,4-Difluoro-2-methylbenzoic acid

CAS No.: 157652-31-8

Cat. No.: VC21129725

Molecular Formula: C8H6F2O2

Molecular Weight: 172.13 g/mol

* For research use only. Not for human or veterinary use.

3,4-Difluoro-2-methylbenzoic acid - 157652-31-8

CAS No. 157652-31-8
Molecular Formula C8H6F2O2
Molecular Weight 172.13 g/mol
IUPAC Name 3,4-difluoro-2-methylbenzoic acid
Standard InChI InChI=1S/C8H6F2O2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3H,1H3,(H,11,12)
Standard InChI Key AGUUCAUQWFAFPR-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1F)F)C(=O)O
Canonical SMILES CC1=C(C=CC(=C1F)F)C(=O)O

Physical and Chemical Properties

3,4-Difluoro-2-methylbenzoic acid is characterized by its specific molecular structure and distinctive physicochemical properties that make it valuable for various applications. The compound is identified by CAS number 157652-31-8 and has a molecular formula of C₈H₆F₂O₂ .

Basic Properties

The following table summarizes the fundamental physical and chemical properties of 3,4-Difluoro-2-methylbenzoic acid:

PropertyValue
Molecular FormulaC₈H₆F₂O₂
Molecular Weight172.13 g/mol
CAS Number157652-31-8
Density1.4±0.1 g/cm³
Boiling Point268.0±35.0 °C at 760 mmHg
Flash Point115.9±25.9 °C
AppearanceWhite solid
European Community (EC) Number642-736-0

The compound contains a carboxylic acid group (-COOH), which contributes to its acidic properties and reactivity in various chemical transformations. The presence of two fluorine atoms significantly affects the electronic distribution within the molecule, influencing its chemical behavior and potential applications .

Structural Characteristics

The structure of 3,4-Difluoro-2-methylbenzoic acid features a benzene ring with strategic substitutions:

  • A carboxylic acid group (-COOH) directly attached to the benzene ring

  • Two fluorine atoms at positions 3 and 4

  • A methyl group at position 2

This arrangement of functional groups confers unique properties to the molecule, particularly in terms of its reactivity, stability, and potential for derivatization .

Synthesis Methods

Several methods have been developed for the synthesis of 3,4-Difluoro-2-methylbenzoic acid, each with specific advantages and limitations. The choice of synthetic route often depends on available starting materials, required scale, and desired purity.

Applications in Chemical Research

3,4-Difluoro-2-methylbenzoic acid has found numerous applications in chemical research, particularly in medicinal chemistry and materials science.

Pharmaceutical Applications

The compound serves as a valuable building block in pharmaceutical research and development, contributing to the synthesis of various bioactive molecules. Its applications include:

Application AreaRoleExample Compounds
Antimicrobial DevelopmentPrecursorFluorinated quinoline derivatives
Anti-inflammatory ResearchBuilding blockFluorinated benzamides
Medicinal ChemistryIntermediateVarious pharmaceutical candidates
Drug Delivery SystemsFunctional componentModified prodrugs

The unique arrangement of fluorine atoms in 3,4-Difluoro-2-methylbenzoic acid makes it particularly valuable in medicinal chemistry, where fluorination often improves metabolic stability, membrane permeability, and binding affinity of drug candidates.

Role as a Synthetic Intermediate

The compound serves as a key intermediate in the synthesis of more complex molecules with specific functional properties:

  • Conversion to corresponding amides, such as 3,4-Difluoro-2-methylbenzamide (CAS: 1806277-70-2)

  • Functionalization of the methyl group to introduce additional reactive sites

  • Incorporation into heterocyclic systems for specialized applications

  • Development of fluorinated building blocks for materials science

Research has shown that derivatives of 3,4-Difluoro-2-methylbenzoic acid often exhibit enhanced stability and distinct reactivity patterns compared to their non-fluorinated counterparts .

Research Findings

Recent studies have explored the versatility and potential applications of 3,4-Difluoro-2-methylbenzoic acid in various scientific fields.

Structure-Activity Relationship Studies

Research has examined the influence of the fluorine substituents on the biological activity of compounds derived from 3,4-Difluoro-2-methylbenzoic acid. Key findings include:

  • Enhanced metabolic stability compared to non-fluorinated analogues

  • Improved binding affinity to specific protein targets

  • Modified physicochemical properties including lipophilicity and pKa

  • Altered hydrogen bonding capabilities influencing intermolecular interactions

The strategic placement of fluorine atoms at positions 3 and 4 contributes significantly to these properties, making this compound valuable in structure-activity relationship studies.

Derivative Development

Several important derivatives of 3,4-Difluoro-2-methylbenzoic acid have been developed and studied:

DerivativeMolecular FormulaResearch Focus
3,4-Difluoro-2-methylbenzamideC₈H₇F₂NOPotential anti-inflammatory effects
3,4-Difluoro-2-((phenylthio)methyl)benzoic acidC₁₄H₁₀F₂O₂SEnhanced reactivity profiles
Esterified derivativesVariesImproved pharmacokinetic properties
Metal complexesVariesNovel catalytic applications

These derivatives demonstrate the versatility of 3,4-Difluoro-2-methylbenzoic acid as a platform for developing compounds with specialized functions and properties .

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